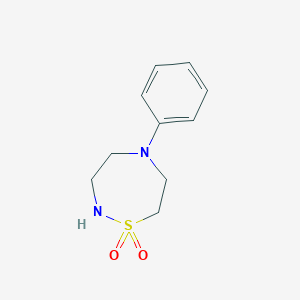

5-Phenyl-1,2,5-thiadiazepane 1,1-dioxide

Descripción

Propiedades

IUPAC Name |

5-phenyl-1,2,5-thiadiazepane 1,1-dioxide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2S/c13-15(14)9-8-12(7-6-11-15)10-4-2-1-3-5-10/h1-5,11H,6-9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHKWQGVEHMQAEU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCS(=O)(=O)N1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-Phenyl-1,2,5-thiadiazepane 1,1-dioxide can be achieved through a microwave-assisted, continuous-flow organic synthesis (MACOS) protocol. This method involves a one-pot elimination and inter-/intramolecular double aza-Michael addition strategy . The optimized protocol in MACOS allows for the preparation of a library of 1,2,5-thiadiazepane 1,1-dioxides with overall yields between 50 and 80% and over 90% purity determined by proton nuclear magnetic resonance (1H-NMR) spectroscopy .

Industrial Production Methods

For industrial production, the MACOS protocol can be scaled out using a multicapillary flow reactor. This approach enables the production of 1,2,5-thiadiazepane 1,1-dioxide on a larger scale, making it suitable for high-throughput screening and other applications .

Análisis De Reacciones Químicas

Types of Reactions

5-Phenyl-1,2,5-thiadiazepane 1,1-dioxide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the sulfonamide group to an amine.

Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3).

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Halogenated or nitrated phenyl derivatives.

Aplicaciones Científicas De Investigación

5-Phenyl-1,2,5-thiadiazepane 1,1-dioxide has a wide range of scientific research applications, including:

Chemistry: Used in the synthesis of combinatorial libraries of diverse small molecules for biological screening.

Biology: Investigated for its potential biological activity and interactions with various biological targets.

Mecanismo De Acción

The mechanism of action of 5-Phenyl-1,2,5-thiadiazepane 1,1-dioxide involves its interaction with specific molecular targets and pathways. The compound’s sulfonamide group can form hydrogen bonds with biological targets, leading to inhibition or modulation of their activity. The phenyl group can also participate in π-π interactions with aromatic residues in proteins, enhancing the compound’s binding affinity and specificity .

Comparación Con Compuestos Similares

Structural and Functional Group Differences

The following table summarizes key differences between 5-phenyl-1,2,5-thiadiazepane 1,1-dioxide and its analogs:

Key Observations:

Ring Size and Stability: The seven-membered thiadiazepane ring introduces conformational flexibility compared to rigid five-membered analogs like thiadiazolidinones. This may influence binding affinity in biological systems or thermal stability in materials .

Electronic and Spectral Properties

- Sulfone Group : The 1,1-dioxide moiety in all compounds confers strong electron-withdrawing effects, polarizing the ring system and enhancing reactivity toward nucleophiles .

- UV-Vis and NMR: Thiadiazolidinones exhibit characteristic carbonyl (C=O) stretching at ~1700 cm⁻¹ in IR spectra, while benzoyl-substituted thiadiazoles show additional aromatic proton signals in the 7.0–8.5 ppm range in ¹H NMR .

Q & A

Q. Table 1. Key Variables in Synthetic Optimization

| Variable | Impact on Yield | Recommended Range |

|---|---|---|

| Temperature | Nonlinear correlation with cyclization efficiency | 60–100°C |

| Catalyst Loading | Proportional to reaction rate up to 5 mol% | 2–5 mol% |

| Solvent Polarity | Higher polarity reduces byproduct formation | DMF/THF (3:1) |

Q. Table 2. Comparative Bioactivity of Thiadiazepane Analogs

| Compound | IC50 (Protease Inhibition) | LogP |

|---|---|---|

| 5-Phenyl derivative | 12.3 μM | 2.1 |

| 4-Nitro-phenyl analog | 8.7 μM | 1.8 |

| Unsubstituted core | >50 μM | 1.5 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.